N-{[4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}cyclopropanecarboxamide dihydrochloride
Description
N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide; dihydrochloride is a chiral small molecule characterized by:
- A pyrrolidine core with (3S,4S) stereochemistry.
- A 3-methylimidazol-4-yl substituent at the pyrrolidine’s 4-position.
- A cyclopropanecarboxamide group linked via a methylene bridge to the pyrrolidine’s 3-position.
- Dihydrochloride salt formulation for enhanced solubility/stability.
Properties
CAS No. |
2243511-75-1 |
|---|---|
Molecular Formula |
C13H22Cl2N4O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-[[4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C13H20N4O.2ClH/c1-17-8-15-7-12(17)11-6-14-4-10(11)5-16-13(18)9-2-3-9;;/h7-11,14H,2-6H2,1H3,(H,16,18);2*1H |
InChI Key |
LZYKWLBYLOKBMC-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies that highlight its efficacy.
- Molecular Formula : C13H22Cl2N4O2
- Molecular Weight : 337.2 g/mol
- CAS Number : 2138308-21-9
The compound primarily acts as a modulator of various biological pathways. Its structure, featuring a pyrrolidine ring and a methylimidazole moiety, suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Potential Targets:
- Neurotransmitter Receptors : The compound may interact with glutamate and GABA receptors, influencing synaptic transmission and neuroprotection.
- Enzymatic Activity : It has been investigated for its role in inhibiting enzymes related to cancer proliferation and inflammation.
Anticancer Properties
Recent studies have indicated that N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide; dihydrochloride exhibits significant anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.0 | Modulation of mitochondrial function |
Neuroprotective Effects
In addition to its anticancer properties, the compound shows promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation.
- Results indicated that the compound effectively reduces cell viability through mitochondrial pathway activation.
-
Neuroprotection in Animal Models :
- In a mouse model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
- Histological analysis revealed decreased levels of oxidative stress markers in treated animals compared to controls.
Comparison with Similar Compounds
Research and Commercial Considerations
- Synthesis Challenges : The (3S,4S) stereochemistry and imidazole-pyrrolidine linkage in the target compound may require asymmetric catalysis or chiral resolution, unlike racemic analogs .
- Commercial Data : Piperidine-oxadiazole analogs are priced at $460–$870 per 0.1–0.5 g (ChemDiv), suggesting high R&D costs for such scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
